An In-depth Technical Guide to (R)-2-Amino-2-(3-chlorophenyl)ethanol
An In-depth Technical Guide to (R)-2-Amino-2-(3-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural features, including a stereocenter and a chlorinated phenyl ring, make it a valuable building block for the synthesis of more complex chiral molecules, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (R)-2-Amino-2-(3-chlorophenyl)ethanol, consolidating available data to support research and development efforts.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (R)-2-Amino-2-(3-chlorophenyl)ethanol is fundamental for its application in synthesis and drug design. While experimental data for this specific enantiomer is limited in publicly available literature, data from closely related compounds and predictive models provide valuable insights.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source/Notes |
| IUPAC Name | (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol | IUPAC Nomenclature |
| Synonyms | (R)-2-Amino-2-(3-chlorophenyl)ethanol | |
| CAS Number | 1245623-78-2 (for hydrochloride salt) | |
| Molecular Formula | C₈H₁₀ClNO | |
| Molecular Weight | 171.62 g/mol | |
| Appearance | Colorless to slightly yellow liquid or solid | Predicted. The hydrochloride salt is typically a solid.[1][2] |
| Melting Point | >25 °C | Predicted.[3] Experimental data for the hydrochloride salt may be available from suppliers. |
| Boiling Point | >200 °C (Predicted) | Predicted value.[3] |
| Solubility | Soluble in water and common organic solvents | General description.[3] Quantitative data is not readily available. |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of (R)-2-Amino-2-(3-chlorophenyl)ethanol. While specific experimental spectra for this compound are not widely published, data from analogous compounds can be used for comparative analysis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-chlorophenyl ring, the methine proton at the stereocenter, the methylene protons of the ethanolamine chain, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants will be influenced by the stereochemistry and the electronic effects of the chlorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the position of the chlorine substituent. The carbons of the ethanolamine side chain will also have characteristic chemical shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-N stretching vibrations.[1][4]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the structure, with potential cleavages of the C-C bond adjacent to the oxygen and fragmentation of the phenyl ring.[5][6]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of (R)-2-Amino-2-(3-chlorophenyl)ethanol.
Enantioselective Synthesis
The synthesis of the (S)-enantiomer is generally carried out by chemical synthesis, with one common route involving the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent.[3] For the synthesis of the desired (R)-enantiomer, an enantioselective approach is required. One potential strategy is the asymmetric reduction of a corresponding ketone precursor, 2-amino-1-(3-chlorophenyl)ethanone, using a chiral catalyst or a biocatalyst.
Illustrative Synthetic Workflow:
Caption: Asymmetric synthesis of (R)-2-Amino-2-(3-chlorophenyl)ethanol.
General Experimental Procedure (Hypothetical):
-
Preparation of the Ketone Precursor: 2-Amino-1-(3-chlorophenyl)ethanone can be synthesized from 3-chloroacetophenone through a suitable amination reaction.
-
Asymmetric Reduction: The ketone precursor is dissolved in an appropriate solvent (e.g., isopropanol, methanol). A chiral catalyst, such as a Noyori-type ruthenium catalyst, or a biocatalyst (e.g., a ketoreductase enzyme) is added. The reaction is carried out under a hydrogen atmosphere (for catalytic hydrogenation) or with a suitable cofactor (for enzymatic reduction) at a controlled temperature until completion.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically pure (R)-2-Amino-2-(3-chlorophenyl)ethanol.
Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, need to be optimized to achieve high yield and enantioselectivity.
Pharmacological Properties and Biological Significance
The biological activity of (R)-2-Amino-2-(3-chlorophenyl)ethanol is not well-documented in publicly available literature. However, its structural similarity to known pharmacologically active compounds suggests potential for biological activity. Amino alcohols are a common structural motif in many pharmaceuticals, and the presence of a chiral center and a halogenated aromatic ring can significantly influence their interaction with biological targets.
Given its structure, (R)-2-Amino-2-(3-chlorophenyl)ethanol could potentially interact with various receptors and enzymes in the central nervous system or peripheral tissues. Further research, including in vitro and in vivo studies, is necessary to elucidate its pharmacological profile, including its mechanism of action, efficacy, and safety.
Potential as a Chiral Building Block
The primary significance of (R)-2-Amino-2-(3-chlorophenyl)ethanol currently lies in its role as a chiral building block in the synthesis of more complex molecules. The stereodefined amino alcohol functionality can be incorporated into various molecular scaffolds to create new chemical entities with specific three-dimensional arrangements, which is crucial for achieving selective interactions with biological targets.
Logical Relationship for Drug Development:
Caption: Role as a chiral building block in drug development.
Conclusion
(R)-2-Amino-2-(3-chlorophenyl)ethanol is a chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical and pharmacological properties are still limited, this technical guide provides a summary of the available information and highlights areas for future research. The development of efficient enantioselective synthetic routes and the exploration of its biological activities are key steps toward unlocking the full potential of this compound in drug discovery and development. Further investigation into its spectral characteristics and quantitative physical properties will also be crucial for its reliable application in research and industry.
